molecular formula C7H8ClNO B1629130 4-Chloro-3-ethoxypyridine CAS No. 1003711-81-6

4-Chloro-3-ethoxypyridine

Cat. No. B1629130
M. Wt: 157.6 g/mol
InChI Key: OOTIJHTUKGQRHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-ethoxypyridine is a heterocyclic organic compound with the molecular formula C7H8ClNO and a molecular weight of 157.59800 . It is categorized under the class of pyridines .


Molecular Structure Analysis

The molecular structure of 4-Chloro-3-ethoxypyridine includes a pyridine ring with a chlorine atom substituted at the 4th position and an ethoxy group at the 3rd position . The InChI key is OOTIJHTUKGQRHS-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-Chloro-3-ethoxypyridine has a molecular weight of 157.59800 . Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data .

Future Directions

The future directions of 4-Chloro-3-ethoxypyridine and its derivatives could involve further exploration of their synthesis, properties, and potential applications. Pyridine derivatives are of interest in various fields, including medicinal chemistry and materials science .

properties

IUPAC Name

4-chloro-3-ethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-2-10-7-5-9-4-3-6(7)8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTIJHTUKGQRHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CN=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634099
Record name 4-Chloro-3-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-ethoxypyridine

CAS RN

1003711-81-6
Record name 4-Chloro-3-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-3-ethoxypyridine
Reactant of Route 2
Reactant of Route 2
4-Chloro-3-ethoxypyridine
Reactant of Route 3
Reactant of Route 3
4-Chloro-3-ethoxypyridine
Reactant of Route 4
Reactant of Route 4
4-Chloro-3-ethoxypyridine
Reactant of Route 5
Reactant of Route 5
4-Chloro-3-ethoxypyridine
Reactant of Route 6
Reactant of Route 6
4-Chloro-3-ethoxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.